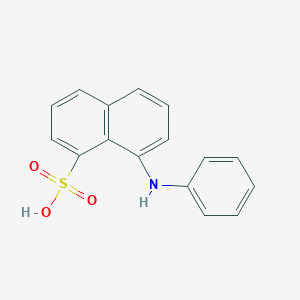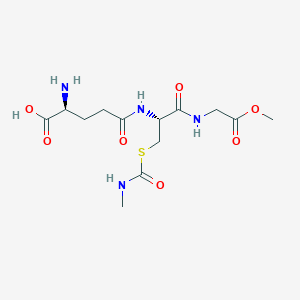
8-Anilino-1-naphthalenesulfonic acid
Overview
Description
Scientific Research Applications
1-anilinonaphthalene-8-sulfonic acid has a wide range of scientific research applications, including :
Chemistry: Used as a fluorescent probe to study the properties of various chemical systems.
Biology: Employed to study protein folding, conformational changes, and protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases.
Medicine: Utilized to investigate the binding of ligands to proteins and the effects of these interactions on protein structure and function.
Industry: Applied in the study of surfactants and micelle formation, as well as in the development of new fluorescent dyes.
Mechanism of Action
Target of Action
8-Anilino-1-naphthalenesulfonic acid (ANS) primarily targets proteins, particularly those with hydrophobic binding pockets . It has been found to interact with Protein S100-A7 and UDP-N-acetylglucosamine 1-carboxyvinyltransferase .
Mode of Action
ANS is a hydrophobic polarity-sensitive fluorescent dye . It binds to proteins non-specifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene . This interaction induces conformational changes in the proteins .
Biochemical Pathways
The primary biochemical pathway affected by ANS involves the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s folding and unfolding pathways .
Pharmacokinetics
It is known that ans is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the bioavailability of ANS may be influenced by its binding to proteins.
Result of Action
The binding of ANS to proteins results in a change in the fluorescence properties of ANS . This change can be used to detect conformational changes in proteins, making ANS a valuable tool in biochemical and biological research .
Action Environment
The action of ANS is influenced by the surrounding solvent environment . Its fluorescence properties change depending on the hydrophobicity of the environment . For example, ANS fluoresces strongly in hydrophobic environments, such as when it is bound to proteins .
Safety and Hazards
Future Directions
The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
Biochemical Analysis
Biochemical Properties
8-Anilino-1-naphthalenesulfonic acid is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . It is useful for determining the affinity of hydrophobic ligands to their corresponding binding proteins . This compound undergoes a blue shift and fluorescence increases when it binds to non-polar regions of a protein surface or membranes .
Cellular Effects
This compound’s fluorescent properties will change as it binds to hydrophobic regions on the protein surface . Its permeability to mitochondrial membranes makes it particularly useful .
Molecular Mechanism
This compound can be used to study conformational changes induced by ligand binding in proteins . The binding of this compound to proteins is nonspecific, anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .
Temporal Effects in Laboratory Settings
The synthesis of this compound and its derivatives have been low yielding, requiring harsh reaction conditions and long reaction times . Efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize this compound derivatives with yields of up to 74% .
Metabolic Pathways
Pseudomonas aeruginosa, isolated from soil near tannery effluent, was able to degrade this compound, a sulfonated aromatic amine . The organism degraded this amine up to a concentration of 1,200 mg l−1 using glucose and ammonium nitrate as carbon and nitrogen sources respectively .
Preparation Methods
The synthesis of 1-anilinonaphthalene-8-sulfonic acid involves several steps. One common method includes the following steps :
- Dissolving naphthylamine in sulfuric acid at a temperature range of 35-45°C and reacting for 2-3 hours to obtain 1-naphthalene sulfonic acid.
- Reacting the product 1-naphthalene sulfonic acid with a mixed acid of nitric acid and sulfuric acid at 30-95°C to generate 1-sulfonic acid group 8-nitronaphthalene.
- Reacting the product 1-sulfonic acid group 8-nitronaphthalene with iron powder and water vapor at 60-180°C to generate 1-naphthylamine 8-sulfonic acid.
Chemical Reactions Analysis
1-anilinonaphthalene-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amine and sulfonic acid groups.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and iron powder . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-anilinonaphthalene-8-sulfonic acid is unique due to its specific fluorescent properties and its ability to bind to hydrophobic regions on proteins. Similar compounds include :
8-anilino-1-naphthalenesulfonic acid: Another fluorescent probe with similar properties.
N-phenyl-8-naphthylamine-1-sulfonic acid: A compound with comparable binding characteristics.
N-phenyl-1-naphthylamine-8-sulfonic acid: Another related compound used in similar applications.
These compounds share similar structural features and applications but may differ in their specific binding affinities and fluorescent properties.
Properties
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

